molecular formula C7H5BrN2O4 B12594735 (5-Bromo-3-nitro-pyridin-2-YL)-acetic acid CAS No. 886372-82-3

(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid

Cat. No.: B12594735
CAS No.: 886372-82-3
M. Wt: 261.03 g/mol
InChI Key: AHKFSXYVQMEHRI-UHFFFAOYSA-N
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Description

(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, nitro, and acetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-nitro-pyridin-2-YL)-acetic acid typically involves the bromination and nitration of pyridine derivatives followed by the introduction of the acetic acid group. One common method involves the following steps:

    Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Nitration: The brominated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetic Acid Introduction: The resulting (5-Bromo-3-nitro-pyridin-2-yl) intermediate is then reacted with a suitable acetic acid derivative, such as acetic anhydride or acetyl chloride, under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of (5-Bromo-3-amino-pyridin-2-YL)-acetic acid.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-3-nitro-pyridin-2-YL)-acetic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-3-nitro-pyridin-2-yl)-methyl-amine
  • (5-Bromo-3-nitro-pyridin-2-yl)-hydrazine
  • (5-Bromo-3-nitro-pyridin-2-yl)-propyl-amine

Uniqueness

(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid is unique due to the presence of the acetic acid group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

Properties

CAS No.

886372-82-3

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

2-(5-bromo-3-nitropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5BrN2O4/c8-4-1-6(10(13)14)5(9-3-4)2-7(11)12/h1,3H,2H2,(H,11,12)

InChI Key

AHKFSXYVQMEHRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)O)Br

Origin of Product

United States

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